Citrate de magnésium nonahydraté

Vue d'ensemble

Description

Magnesium citrate nonahydrate is a chemical compound consisting of magnesium, citrate ions, and water molecules. It is a hydrated form of magnesium citrate, which is commonly used in various applications, including as a dietary supplement and a laxative. The compound is known for its high solubility in water and its ability to provide a bioavailable source of magnesium, an essential mineral for numerous physiological functions.

Applications De Recherche Scientifique

Magnesium citrate nonahydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a source of magnesium ions.

Biology: Employed in studies related to magnesium’s role in cellular processes and enzyme functions.

Medicine: Used as a dietary supplement to treat magnesium deficiency and as a laxative for bowel preparation.

Industry: Utilized in the production of pharmaceuticals, food additives, and as a buffering agent in various industrial processes.

Mécanisme D'action

Target of Action

Magnesium citrate nonahydrate, also known as tri-Magnesium dicitrate nonahydrate, primarily targets the intestinal tract . It is used as a laxative to relieve occasional constipation and in bowel preparations prior to procedures like colonoscopy .

Mode of Action

Magnesium citrate nonahydrate works through its property of high osmolality , which draws large amounts of fluid into the colonic lumen . This increase in water content in the intestines softens the stool, making it easier to pass . There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis .

Biochemical Pathways

Magnesium is an essential mineral involved in numerous metabolic processes, thereby playing an important role in the physiological function of the brain, heart, and skeletal muscle . It is a cofactor in the activation of hundreds of enzymatic processes regulating diverse biochemical reactions, including energy metabolism, protein synthesis, muscle and nerve function, blood glucose, and blood pressure control .

Pharmacokinetics

The bioavailability of magnesium citrate is higher than that of magnesium oxide . After administration, the renally eliminated magnesium quantity was higher for magnesium citrate than for magnesium oxide . The onset of action can be as early as 30 minutes after administration with a mean onset time of approximately 2 hours and a maximum action of 4 hours . The effect of magnesium citrate is highly dependent on the individual’s hydration status .

Result of Action

The primary result of magnesium citrate nonahydrate’s action is the relief of constipation and the preparation of the bowel for medical procedures . By increasing the water content in the intestines, the stool becomes softer or even watery, making it easier to pass . This can effectively alleviate constipation and irregularity .

Action Environment

The action of magnesium citrate nonahydrate can be influenced by environmental factors such as the individual’s hydration status . Adequate hydration can enhance the laxative effect of magnesium citrate nonahydrate. Furthermore, the compound’s stability can be affected by humidity .

Analyse Biochimique

Biochemical Properties

Magnesium citrate nonahydrate is involved in over 300 enzymatic reactions, making it essential for numerous biochemical processes. It interacts with enzymes such as ATPases, which are crucial for energy production and muscle contraction. Additionally, magnesium citrate nonahydrate is vital for the synthesis of DNA, RNA, and proteins, as it acts as a cofactor for polymerase enzymes . This compound also plays a role in stabilizing the structure of nucleic acids and ribosomes, ensuring proper cellular function.

Cellular Effects

Magnesium citrate nonahydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is essential for maintaining cellular homeostasis and regulating ion channels, which are critical for nerve transmission and muscle contraction . Magnesium citrate nonahydrate also affects the activity of kinases and phosphatases, enzymes that modulate signaling pathways and gene expression . Furthermore, it plays a role in glucose metabolism by enhancing insulin sensitivity and promoting the uptake of glucose into cells .

Molecular Mechanism

At the molecular level, magnesium citrate nonahydrate exerts its effects through several mechanisms. It binds to ATP, forming a complex that is necessary for energy transfer within cells . This compound also interacts with various biomolecules, including nucleotides, proteins, and lipids, to stabilize their structures and enhance their functions. Magnesium citrate nonahydrate can activate or inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . Additionally, it influences gene expression by interacting with transcription factors and chromatin remodeling complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of magnesium citrate nonahydrate can vary over time. It is relatively stable under normal conditions but can degrade when exposed to high temperatures or acidic environments . Long-term studies have shown that magnesium citrate nonahydrate can have sustained effects on cellular function, including improved mitochondrial activity and reduced oxidative stress . Its stability and efficacy may decrease over extended periods, necessitating proper storage and handling.

Dosage Effects in Animal Models

The effects of magnesium citrate nonahydrate can vary with different dosages in animal models. At low doses, it has been shown to improve bone density and muscle function . At high doses, it can cause adverse effects such as diarrhea, dehydration, and electrolyte imbalances . Studies have also indicated that there may be a threshold effect, where the benefits of magnesium citrate nonahydrate plateau beyond a certain dosage . It is important to determine the optimal dosage to maximize its therapeutic effects while minimizing potential side effects.

Metabolic Pathways

Magnesium citrate nonahydrate is involved in several metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation . It acts as a cofactor for enzymes such as hexokinase, phosphofructokinase, and pyruvate dehydrogenase, which are essential for glucose metabolism . Additionally, magnesium citrate nonahydrate influences the activity of enzymes involved in lipid metabolism, such as lipases and acyl-CoA synthetases . By modulating these metabolic pathways, it helps maintain energy balance and supports overall cellular function.

Transport and Distribution

Within cells and tissues, magnesium citrate nonahydrate is transported and distributed through various mechanisms. It can be taken up by cells via magnesium transporters, such as TRPM6 and TRPM7, which are expressed in the intestines, kidneys, and other tissues . Once inside the cells, magnesium citrate nonahydrate can bind to proteins and other biomolecules, facilitating its distribution and localization . It is also stored in cellular organelles, such as the mitochondria and endoplasmic reticulum, where it plays a role in maintaining their function and integrity .

Subcellular Localization

Magnesium citrate nonahydrate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . In the cytoplasm, it acts as a cofactor for numerous enzymes involved in metabolic processes . In the mitochondria, magnesium citrate nonahydrate is essential for ATP production and maintaining mitochondrial membrane potential . In the nucleus, it interacts with transcription factors and chromatin remodeling complexes, influencing gene expression and DNA repair . The subcellular localization of magnesium citrate nonahydrate is crucial for its diverse biological functions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Magnesium citrate nonahydrate can be synthesized by reacting magnesium carbonate or magnesium hydroxide with citric acid in an aqueous solution. The reaction typically occurs at room temperature and results in the formation of magnesium citrate, which can then be crystallized and hydrated to form the nonahydrate variant.

Industrial Production Methods

In industrial settings, magnesium citrate nonahydrate is produced by dissolving magnesium oxide in citric acid solution. The resulting solution is then subjected to controlled crystallization processes to obtain the desired hydrated form. The crystallization process is carefully monitored to ensure the correct stoichiometry and hydration level.

Analyse Des Réactions Chimiques

Types of Reactions

Magnesium citrate nonahydrate undergoes various chemical reactions, including:

Complexation Reactions: It can form complexes with other metal ions.

Dehydration Reactions: Upon heating, it can lose water molecules to form anhydrous magnesium citrate.

Acid-Base Reactions: It can react with acids and bases to form different salts and compounds.

Common Reagents and Conditions

Acids: Hydrochloric acid and sulfuric acid are commonly used to react with magnesium citrate nonahydrate.

Bases: Sodium hydroxide and potassium hydroxide can be used to form different magnesium salts.

Temperature: Dehydration reactions typically occur at elevated temperatures.

Major Products Formed

Anhydrous Magnesium Citrate: Formed by heating magnesium citrate nonahydrate.

Magnesium Salts: Formed by reacting with various acids and bases.

Comparaison Avec Des Composés Similaires

Similar Compounds

Magnesium Oxide: An inorganic compound with lower bioavailability compared to magnesium citrate.

Magnesium Chloride: Another magnesium salt with high solubility but different applications.

Magnesium Sulfate:

Uniqueness

Magnesium citrate nonahydrate is unique due to its high solubility and bioavailability, making it an effective source of magnesium for dietary supplementation. Its ability to form stable complexes with other ions and its role as a buffering agent further distinguish it from other magnesium compounds.

Activité Biologique

Magnesium citrate nonahydrate, also known as trimagnesium dicitrate nonahydrate, is a magnesium salt of citric acid that is commonly used in dietary supplements and pharmaceuticals due to its high bioavailability. This article explores its biological activities, mechanisms of action, and relevant case studies.

- Chemical Formula :

- Molecular Weight : 613.25 g/mol

- CAS Number : 153531-96-5

- Appearance : White powder

- Purity : >95%

Biological Functions

Magnesium plays a crucial role in various biological processes, including:

- Neuromuscular Function : Magnesium is essential for the proper functioning of neuromuscular activity, influencing muscle contraction and relaxation.

- Energy Production : It acts as a cofactor in enzymatic reactions involved in energy metabolism, particularly in the conversion of glucose to energy.

- Bone Health : Magnesium is vital for calcium metabolism and bone mineralization, contributing to overall skeletal health.

- Cardiovascular Health : It helps regulate heart rhythm and blood pressure by influencing vascular tone and endothelial function.

- Bioavailability : Magnesium citrate nonahydrate exhibits high solubility in water, which enhances its absorption in the gastrointestinal tract compared to other magnesium salts . This property is critical for its effectiveness in dietary supplementation.

- Calcium Regulation : It plays a role in maintaining calcium homeostasis by facilitating calcium absorption and preventing excessive calcium excretion .

- Antioxidant Properties : Magnesium has been shown to exert antioxidant effects, reducing oxidative stress and inflammation, which are linked to various chronic diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of magnesium citrate nonahydrate:

- Study on Bioavailability : A study demonstrated that magnesium citrate significantly improved serum magnesium levels compared to magnesium oxide, highlighting its superior bioavailability .

- Clinical Applications : In a clinical trial involving patients with chronic constipation, magnesium citrate was effective in increasing stool frequency and improving bowel function, indicating its use as a therapeutic agent for gastrointestinal disorders .

- Impact on Cardiovascular Health : Research has shown that adequate magnesium intake is associated with a lower risk of cardiovascular diseases. A meta-analysis revealed that higher dietary magnesium intake correlates with reduced incidence of hypertension and stroke .

Comparative Analysis

The following table summarizes the comparative properties of different magnesium compounds:

| Compound | Solubility (g/L) | Bioavailability | Common Uses |

|---|---|---|---|

| Magnesium Citrate | High | High | Dietary supplements |

| Magnesium Oxide | Low | Low | Antacid, laxative |

| Magnesium Chloride | Moderate | Moderate | Electrolyte replenishment |

| Magnesium Glycinate | Moderate | High | Dietary supplements |

Propriétés

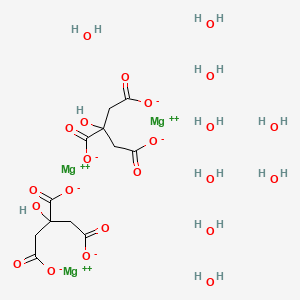

IUPAC Name |

trimagnesium;2-hydroxypropane-1,2,3-tricarboxylate;nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3Mg.9H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;9*1H2/q;;3*+2;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQJAGXFXWIEJE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.O.O.[Mg+2].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Mg3O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30692932 | |

| Record name | Magnesium 2-hydroxypropane-1,2,3-tricarboxylate--water (3/2/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153531-96-5 | |

| Record name | Magnesium citrate nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153531965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium 2-hydroxypropane-1,2,3-tricarboxylate--water (3/2/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30692932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, magnesium salt, hydrate (2:3:9) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM CITRATE NONAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I10B9YK3MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does the choice of Magnesium citrate nonahydrate as a precursor influence the properties of the resulting MgO nanoparticles for CO2 capture?

A1: While the provided abstracts don't delve into the specific outcomes of using Magnesium citrate nonahydrate, they highlight that the choice of organometallic precursors significantly impacts the CO2 capture behavior of the resulting MgO nanoparticles []. Factors like the decomposition temperature, residual carbon content, and morphology of the MgO nanoparticles, all influenced by the precursor, can affect their CO2 adsorption capacity and kinetics. Further research comparing Magnesium citrate nonahydrate to other precursors is needed to determine its specific advantages or disadvantages in this context.

Q2: Can you elaborate on the pyrolysis mechanism of Magnesium citrate nonahydrate and how it contributes to the microstructure of the MgO nanoparticles?

A2: Although one of the provided papers mentions the "Pyrolysis mechanism of magnesium citrate nonahydrate and microstructural evolution during the process" [], the abstract lacks specific details about the mechanism itself. Understanding the decomposition pathway, including intermediate products and their thermal stability, is crucial for controlling the final morphology and properties of the MgO nanoparticles. Further investigation into this pyrolysis mechanism would provide valuable insights into tailoring MgO nanoparticles for efficient CO2 capture.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.